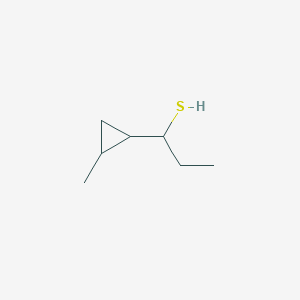

1-(2-Methylcyclopropyl)propane-1-thiol

CAS No.:

Cat. No.: VC17786785

Molecular Formula: C7H14S

Molecular Weight: 130.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14S |

|---|---|

| Molecular Weight | 130.25 g/mol |

| IUPAC Name | 1-(2-methylcyclopropyl)propane-1-thiol |

| Standard InChI | InChI=1S/C7H14S/c1-3-7(8)6-4-5(6)2/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | UGZYIPYBDGCBQO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1CC1C)S |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

1-(2-Methylcyclopropyl)propane-1-thiol is systematically named according to IUPAC guidelines as a propane derivative substituted with a thiol (-SH) group at position 1 and a 2-methylcyclopropyl moiety at the same carbon. Its molecular formula is C₇H₁₂S, with a molecular weight of 128.23 g/mol (calculated from atomic weights). The cyclopropane ring introduces significant ring strain, while the thiol group confers nucleophilic reactivity characteristic of sulfur-containing compounds .

Molecular Geometry and Stereoelectronic Features

The molecule’s core consists of a three-membered cyclopropane ring fused to a propane chain. Key structural parameters include:

The cyclopropane’s ring strain (≈27 kcal/mol) and the thiol’s electron-rich sulfur atom create a reactive framework prone to ring-opening reactions and oxidative transformations .

Synthesis and Purification Strategies

Cyclopropane Ring Formation

The 2-methylcyclopropyl group is typically synthesized via Simmons–Smith cyclopropanation, employing diiodomethane and a zinc-copper couple. For this compound, the reaction would target a pre-functionalized alkene precursor attached to the propane-thiol chain. Yield optimization requires strict anhydrous conditions and temperatures between 0–25°C .

Thiol Incorporation

Thiol groups are introduced through nucleophilic substitution or thiol-ene “click” chemistry. A plausible synthetic route involves:

-

Alkylation of propane-1-thiol with a 2-methylcyclopropyl halide.

-

Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

-

Characterization by ¹H NMR (δ 1.1–1.3 ppm for cyclopropane CH₂, δ 1.6 ppm for SCH₂) .

Physicochemical Properties

Thermodynamic Parameters

Predicted properties, based on analogous compounds, include:

The relatively high LogP value indicates lipophilicity, suggesting compatibility with organic solvents like dichloromethane or toluene .

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

-

δ 0.8–1.1 ppm (m, 4H, cyclopropane CH₂)

-

δ 1.3–1.5 ppm (m, 2H, CH₂CH₂SH)

-

δ 1.7 ppm (s, 3H, cyclopropane-CH₃)

-

δ 2.5 ppm (t, 2H, SCH₂)

IR (ATR, cm⁻¹):

Chemical Reactivity and Functionalization

Thiol-Based Reactions

The -SH group undergoes characteristic reactions:

-

Oxidation to disulfide: Treatment with H₂O₂ or I₂ yields the dimeric disulfide, a process critical in vulcanization and polymer chemistry .

-

Alkylation: Reaction with alkyl halides forms thioethers, enhancing hydrophobicity for applications in surfactant design .

Cyclopropane Ring-Opening

Under acidic or radical conditions, the strained cyclopropane ring opens regioselectively:

-

Acid-catalyzed hydrolysis: Produces a branched thiol-containing alkene via protonation and C-C bond cleavage .

-

Radical addition: Initiated by AIBN, adds across the ring to form functionalized open-chain products .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The cyclopropane-thiol motif is valuable in drug design for:

-

Protease inhibitors: Mimicking peptide transition states via rigid cyclopropane geometry.

-

Antioxidants: Thiol groups scavenge reactive oxygen species, as seen in cysteine analogs .

Polymer Chemistry

Incorporating 1-(2-Methylcyclopropyl)propane-1-thiol into polymers confers:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume